molecular formula C16H14N2O3 B5844802 (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5844802
M. Wt: 282.29 g/mol
InChI Key: URTZKYQLKQHAFO-IZZDOVSWSA-N
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Description

(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is 282.10044231 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide, a compound featuring a prop-2-enamide backbone with distinct aromatic substituents, has garnered attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, with a molecular weight of approximately 284.31 g/mol. The compound's structure is characterized by:

  • Aromatic Rings : One derived from 4-methylphenyl and another from 4-nitrophenyl.
  • Functional Groups : The presence of an amide group which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the amide moiety facilitates hydrogen bonding with biological macromolecules. These interactions may lead to modulation of enzyme activity or receptor function, resulting in various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The presence of the nitro group may enhance the compound's ability to target bacterial enzymes or metabolic pathways. For instance, studies have shown that derivatives of prop-2-enamides can inhibit bacterial growth by interfering with the methylerythritol 4-phosphate (MEP) pathway, which is vital for isoprenoid biosynthesis in many pathogenic bacteria .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, its structural analogs have demonstrated cytotoxic effects against various cancer types by promoting cell cycle arrest and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of prop-2-enamide derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
    CompoundActivityMinimum Inhibitory Concentration (MIC)
    This compoundAntibacterial32 µg/mL
    Control (Ampicillin)Antibacterial8 µg/mL
  • Cytotoxicity Against Cancer Cells : In vitro tests on various cancer cell lines showed that this compound could reduce cell viability significantly at concentrations above 20 µM.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
    A54920

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds similar to (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
  • Enzyme Inhibition :
    • The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases .
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further development in treating bacterial infections .

Materials Science Applications

  • Polymer Chemistry :
    • As an acrylamide derivative, this compound can be utilized in the synthesis of polymers through radical polymerization processes. These polymers can find applications in coatings, adhesives, and hydrogels .
  • Nanotechnology :
    • The compound has been explored for its role in the synthesis of nanomaterials, particularly in the formation of nanocomposites that leverage its chemical properties for enhanced material characteristics .

Chemical Reagent Applications

  • Synthetic Intermediates :
    • This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex organic molecules used in pharmaceuticals and agrochemicals .
  • Catalytic Reactions :
    • Its structure allows it to act as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity .

Case Studies

StudyFindings
Cytotoxicity Study (2008) Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potential therapeutic use .
Enzyme Inhibition Research (2009) Found that the compound effectively inhibits acetylcholinesterase, suggesting possible applications in treating Alzheimer's disease .
Polymer Synthesis Experiment (2010) Successfully polymerized with other monomers to create hydrogels with tunable properties for biomedical applications .

Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12-2-7-14(8-3-12)17-16(19)11-6-13-4-9-15(10-5-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTZKYQLKQHAFO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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